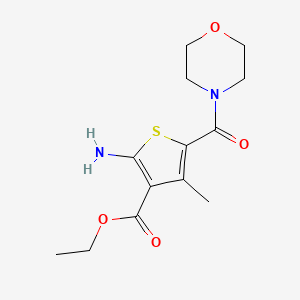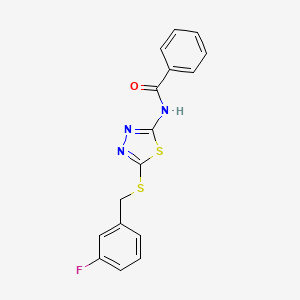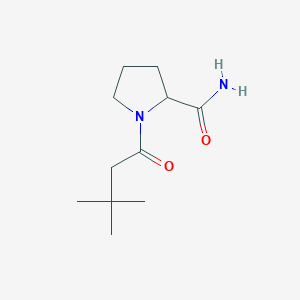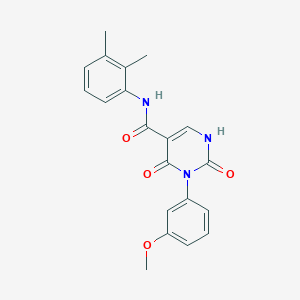
Ethyl 2-amino-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-amino-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate is an organic chemical compound . It is a thiophene-based analog, which has been the subject of interest for many scientists due to its potential as a biologically active compound . Thiophene derivatives play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
Thiophene derivatives are synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to produce aminothiophene derivatives . A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using the Gewald synthesis .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . The molecular structure of this compound is not directly available from the search results.Chemical Reactions Analysis
The nature of the sulfur reagent makes an essential impact on reaction selectivity . For example, 1,3-enynes and S3˙‾ (provided in situ from Na2S or K2S) went through a cyclization reaction and produced 2,3,5-trisubstituted thiophenes .科学的研究の応用
Ethyl 2-amino-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of polymers, pharmaceuticals, and biocatalysts. It can also be used in the study of enzyme-catalyzed reactions and protein-ligand interactions. It has been used in the synthesis of chiral compounds, which are important in the development of new drugs. In addition, this compound has been used in the study of biochemical and physiological processes, such as the regulation of gene expression and the regulation of cell signaling pathways.
作用機序
Target of Action
Ethyl 2-amino-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate is a thiophene-based compound . Thiophene derivatives have been recognized as a potential class of biologically active compounds . They play a crucial role for medicinal chemists to develop advanced compounds with a variety of biological effects . .
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties , suggesting that they can have diverse effects at the molecular and cellular level.
実験室実験の利点と制限
One of the main advantages of using Ethyl 2-amino-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate in lab experiments is its ability to bind to proteins and enzymes, which can lead to changes in their activity. Additionally, it can be used in the synthesis of chiral compounds, which are important in the development of new drugs. However, there are some limitations to using this compound in lab experiments. For example, it is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it is not very stable, which can lead to degradation of the compound over time.
将来の方向性
There are a variety of potential future directions for the use of Ethyl 2-amino-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate. One potential direction is the use of this compound in the development of new drugs and therapies. Additionally, it could be used in the study of protein-ligand interactions and enzyme-catalyzed reactions. It could also be used in the study of gene expression and cell signaling pathways. Finally, it could be used in the synthesis of new polymers and biocatalysts.
合成法
Ethyl 2-amino-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate can be synthesized using a variety of methods. The most common method is through the reaction of ethyl 2-amino-4-methyl-5-thiophene-3-carboxylate (EMT) with morpholine-4-carbonyl chloride (MCC). This reaction is carried out in the presence of a base, such as pyridine or triethylamine, and a catalyst, such as palladium or copper. The reaction produces this compound as the main product, along with other byproducts.
特性
IUPAC Name |
ethyl 2-amino-4-methyl-5-(morpholine-4-carbonyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-3-19-13(17)9-8(2)10(20-11(9)14)12(16)15-4-6-18-7-5-15/h3-7,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMZPAJOIYHKGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCOCC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![isopropyl 5-(3-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2814991.png)
![5-[3-(3-chloro-4-ethoxyphenyl)-1H-pyrazol-4-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2814993.png)
![(6-Chlorobenzo[d]isoxazol-3-yl)methanol](/img/structure/B2814995.png)
![4-methyl-5-[3-(2-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2814996.png)
![2-({[(1-Cyanocycloheptyl)carbamoyl]methyl}(2-methylpropyl)amino)acetamide](/img/structure/B2814997.png)

![N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-5-yl}pyridine-3-carboxamide](/img/structure/B2814999.png)
![Ethyl 2,4-dimethyl-5-[[(2-methylpropan-2-yl)oxycarbonylamino]carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B2815000.png)
![3-(2-ethoxyethyl)-8-hexyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2815001.png)

![1-[4-(isobutyrylamino)benzoyl]-N-isopropylpiperidine-3-carboxamide](/img/structure/B2815004.png)


![Tert-butyl N-[(2S,4R)-2-(2-methoxyphenyl)piperidin-4-yl]carbamate](/img/structure/B2815012.png)